4-Butyl-1,2-dihydroquinoline-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

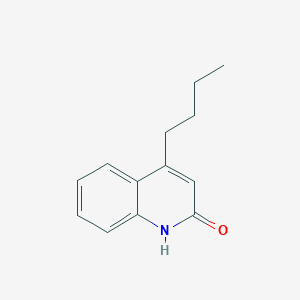

2D Structure

3D Structure

Properties

CAS No. |

647836-38-2 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-butyl-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)14-12-8-5-4-7-11(10)12/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

PWWTZCBBKTZBKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-butyl-1,2-dihydroquinoline-2-one, a quinolone derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr quinoline synthesis, a reliable method for the preparation of 2-quinolones. This document details the synthetic route, including a plausible two-step experimental protocol, and presents the expected quantitative data and characterization methods.

Introduction to this compound

Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antifungal, and anticancer agents.[1][2][3] The introduction of an alkyl substituent at the C4-position, such as a butyl group, can significantly influence the compound's lipophilicity and biological activity. This compound, also known as 4-butylcarbostyril, is a derivative that holds potential for further investigation in drug development programs. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related quinolone structures exhibit a range of antimicrobial and cytotoxic effects.[2][4]

Proposed Synthesis Pathway: The Knorr Quinoline Synthesis

The most logical and established method for the synthesis of 4-substituted-2-quinolones is the Knorr quinoline synthesis. This reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid.[1][5][6] The overall pathway to this compound can be envisioned as a two-step process:

-

Formation of the β-ketoanilide intermediate: Aniline is reacted with a suitable β-ketoester, in this case, ethyl 3-oxohexanoate, to form the N-phenyl-3-oxohexanamide intermediate.

-

Acid-catalyzed cyclization: The β-ketoanilide intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), to induce intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final this compound.

The following diagram illustrates this proposed synthetic workflow.

References

- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Knorr Quinoline Synthesis [drugfuture.com]

- 6. synarchive.com [synarchive.com]

physicochemical properties of 4-Butyl-1,2-dihydroquinoline-2-one

An In-depth Technical Guide to the Physicochemical Properties of 4-Substituted 1,2-Dihydroquinoline-2-ones

Introduction

The 1,2-dihydroquinoline-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] These compounds, also known as 2-quinolones, are structural isomers of 4-quinolones and isosteres of coumarins.[2] The addition of substituents, such as an alkyl group at the C-4 position, can significantly modulate the molecule's physicochemical properties and biological activity.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing core physicochemical data, detailed experimental protocols for synthesis, and insights into relevant biological signaling pathways.

Physicochemical Properties of 1,2-Dihydroquinoline-2-one

The following table summarizes the known physicochemical properties of the parent compound, 1,2-dihydroquinoline-2-one. The presence of a 4-butyl group is expected to increase the molecular weight and logP, while likely decreasing the melting point and water solubility due to the introduction of a nonpolar aliphatic chain.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [4][5] |

| Molecular Weight | 145.16 g/mol | [4][6] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 199.5 - 206 °C | [4][5] |

| Boiling Point | 244 °C | [4] |

| Solubility | - Insoluble in water.- Soluble in ethanol, methanol, chloroform, toluene. | [4] |

| Predicted Water Solubility | 2.45 mg/mL | [7] |

| Predicted logP | 1.3 - 1.51 | [6][7] |

| Predicted pKa (Acidic) | 13.95 | [7] |

Experimental Protocols

Synthesis of 4-Substituted-1,2-Dihydroquinolines

A general and efficient method for synthesizing 4-substituted-1,2-dihydroquinolines involves the gold-catalyzed intramolecular hydroarylation of N-propargylanilines.[8] This protocol can be adapted for the synthesis of 4-butyl-1,2-dihydroquinoline-2-one by starting with the appropriate N-protected N-(hept-2-yn-1-yl)aniline.

Materials:

-

N-Ethoxycarbonyl-N-(hept-2-yn-1-yl)aniline (starting material)

-

Dichloromethane (CH₂Cl₂)

-

JohnPhosAu(CH₃CN)SbF₆ (catalyst)

-

Carousel Tube Reactor or similar sealed reaction vessel

-

Magnetic stirrer

-

TLC plates

-

Rotary evaporator

Procedure:

-

A Carousel Tube Reactor equipped with a magnetic stirring bar is charged with the starting N-alkynylcarbamate (1 equivalent).

-

Dichloromethane is added as the solvent (approx. 0.175 M concentration).

-

The gold catalyst, JohnPhosAu(MeCN)SbF₆, is added (0.04 equivalents).[8]

-

The tube is sealed, and the reaction mixture is stirred vigorously at 80 °C.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel to isolate the 4-butyl-1,2-dihydroquinoline derivative.

The following diagram illustrates the general workflow for this synthesis.

Biological Context: The Quinolone Signaling Pathway

While the specific biological activity of this compound is not defined, structurally related 2-alkyl-4-quinolones are crucial signaling molecules in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa.[9][10] This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence and biofilm formation.[11]

The key pathway involves the biosynthesis of 2-alkyl-4-quinolones (AQs), also known as 4-hydroxy-2-alkylquinolines (HAQs). The biosynthesis begins with anthranilic acid, which is converted via the enzymes encoded by the pqsA-E operon into various AQs.[10][11] One of the primary products, 2-heptyl-4-quinolone (HHQ), acts as a precursor molecule.[11] HHQ is released by bacterial cells and can be taken up by other cells in the population.[11] Inside the cell, the enzyme PqsH converts HHQ into the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (PQS), also known as the "Pseudomonas Quinolone Signal".[10][12] PQS then activates the transcriptional regulator PqsR (MvfR), leading to the expression of virulence-related genes.[12]

This intercellular communication pathway, where one cell releases a precursor (HHQ) that is converted by a neighboring cell into the final signal (PQS), represents a sophisticated method of population-wide coordination.[11]

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 6. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines [mdpi.com]

- 9. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

Biological Activity Screening of 4-Butyl-1,2-dihydroquinoline-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of 4-Butyl-1,2-dihydroquinoline-2-one, based on extensive literature analysis of structurally related analogs. It outlines detailed experimental protocols for screening its anticancer, antimicrobial, and antioxidant properties. Furthermore, this document presents key data from related compounds in structured tables and utilizes diagrams to illustrate experimental workflows and potential signaling pathways, offering a foundational framework for the systematic biological evaluation of this specific compound.

Introduction: The Quinolin-2-one Scaffold

Quinolin-2-ones, also known as carbostyrils, are a significant class of nitrogen-containing heterocyclic compounds. Their structure is isosteric with coumarins, which are also known for diverse biological effects. The quinolin-2-one ring system is a common motif in drug research and natural products, valued for its ability to interact with various biological targets.[1][2] As a result, derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] The specific biological profile of a quinolin-2-one derivative is heavily influenced by the nature and position of its substituents. This guide focuses on the prospective biological activities of this compound and the methodologies to validate them.

Potential Biological Activities of this compound

While specific experimental data for this compound is not extensively reported, the biological profile of numerous substituted quinolin-2-one and tetrahydroquinoline analogs provides a strong basis for predicting its potential therapeutic activities.

-

Anticancer Activity : Numerous quinolin-2-one derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6][7] Studies on related compounds have shown inhibition of cancer cell proliferation through mechanisms such as cell cycle arrest and the induction of apoptosis.[8] For instance, certain derivatives have been effective against colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.[2][5] The presence of an alkyl group at the C-4 position can influence lipophilicity, potentially affecting cell membrane permeability and target engagement.

-

Antimicrobial Activity : The quinolone core is famously associated with antibacterial agents (e.g., fluoroquinolones).[4][9] Analogs of 4-hydroxy-2-quinolone with long alkyl side chains have shown significant antibacterial and antifungal activities.[10] Screening against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Aspergillus flavus, has yielded promising results for various derivatives.[2][10] The butyl group on the target compound may contribute to its antimicrobial profile.

-

Antiviral Activity : The therapeutic potential of quinolin-2-ones extends to antiviral applications. A notable study identified 3-aryl-quinolin-2-one derivatives as a novel class of antiviral agents effective against influenza A virus strains (H1N1 and H3N2).[11] This suggests that the quinolin-2-one scaffold is a viable starting point for the development of new anti-influenza agents.

-

Antioxidant Activity : Some quinoline alkaloids have been shown to possess significant antioxidant properties, including the ability to scavenge free radicals and chelate metals, thereby preventing oxidative damage to crucial biomolecules like lipids.[12] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

Data Presentation: Biological Activities of Representative Quinolin-2-one Analogs

The following tables summarize quantitative data for various quinolin-2-one derivatives, providing a reference for expected potency.

Table 1: Anticancer Activity of Quinolin-2-one Analogs

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinolinone Acylated Arabinose Hydrazone | HCT-116 (Colon Carcinoma) | IC₅₀ | 23.5 µg/mL | [2] |

| 3-Aryl-quinolin-2-one (Compound 34) | Influenza A (H3N2) | IC₅₀ | 2.14 µM | [11] |

| 3-Aryl-quinolin-2-one (Compound 34) | Influenza A (H1N1) | IC₅₀ | 4.88 µM | [11] |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g) | MCF-7 (Breast Cancer) | IC₅₀ | 1.2 ± 0.2 µM | [8] |

| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g) | Panc-1 (Pancreatic Cancer) | IC₅₀ | 1.4 ± 0.2 µM | [8] |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Lead Compound 3c) | Various Cancer Cell Lines | - | Low Micromolar Inhibition |[6][7] |

Table 2: Antimicrobial Activity of Quinolin-2-one Analogs

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone (nonyl side chain) | Aspergillus flavus | IC₅₀ | 1.05 µg/mL | [10] |

| Spiroquinoline-indoline-dione (Compound 4h) | Enterococcus faecalis | MIC | 375 µg/mL | [13] |

| Spiroquinoline-indoline-dione (Compound 4b) | Staphylococcus aureus | MIC | 750 µg/mL | [13] |

| Quinoxaline-based compound (5p) | S. aureus | MIC | 4 µg/mL | [14] |

| Quinoxaline-based compound (5p) | E. coli | MIC | 4 µg/mL |[14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of this compound.

Anticancer Activity: MTT Proliferation Assay

This assay determines the compound's cytotoxic effect on cancer cells by measuring metabolic activity.

-

Cell Culture : Culture selected human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment : Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

-

Inoculum Preparation : Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth to obtain a range of concentrations.

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls : Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry can be used to investigate the mechanism of cell death induced by the compound.

-

Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

-

For Cell Cycle Analysis :

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

-

For Apoptosis Analysis (Annexin V/PI Staining) :

-

Resuspend harvested cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Data Acquisition : Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Diagram 1: General Screening Workflow

Caption: General workflow for the biological activity screening of a target compound.

Diagram 2: Hypothetical Apoptotic Signaling Pathway

Caption: Hypothetical intrinsic apoptosis pathway induced by a quinolin-2-one derivative.

Diagram 3: Structure-Activity Relationship Logic

Caption: Logical relationship between chemical structure and biological activity.

Conclusion and Future Directions

Based on the extensive body of research on the quinolin-2-one scaffold, this compound emerges as a promising candidate for biological screening. It is highly likely to exhibit cytotoxic activity against cancer cell lines and may possess valuable antimicrobial and antioxidant properties. The protocols and data presented in this guide offer a robust starting point for its comprehensive evaluation.

Future work should focus on the synthesis and purification of this compound, followed by systematic screening using the outlined assays. Positive hits from primary screening should be advanced to secondary assays to elucidate the specific mechanisms of action, such as identifying the cellular pathways modulated by the compound. Structure-activity relationship (SAR) studies, involving the synthesis of additional analogs with varied alkyl chain lengths at the C-4 position, would also be invaluable for optimizing potency and selectivity.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Butyl-1,2-dihydroquinoline-2-one Mechanism of Action Studies

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 4-Butyl-1,2-dihydroquinoline-2-one

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of this compound. A thorough and systematic search of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding its biological activity, experimental protocols, and associated signaling pathways.

Finding: At present, there is a notable absence of published research specifically detailing the mechanism of action for this compound. While the broader quinolinone chemical scaffold is of significant interest in medicinal chemistry and has been explored for a variety of biological activities, studies focusing on the 4-butyl substituted derivative are not available in the public domain.

Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The foundational scientific research required to generate such a guide does not currently exist.

Introduction to the Quinolinone Scaffold

The 1,2-dihydroquinoline-2-one core, also known as a carbostyril, is a privileged scaffold in drug discovery. Derivatives of this structure have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical backbone. Reported biological activities for various substituted quinolinones include:

-

Anticancer Properties: Certain dihydroquinolinone derivatives have been designed and synthesized as inhibitors of key cancer-related targets, such as the kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.[1] Inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells.[1]

-

Cardiovascular Effects: Some quinolinone derivatives have been explored for their cardiovascular effects. For example, Flosequinan, a quinolone vasodilator, was developed for the treatment of heart failure.[2] Additionally, certain 3,4-dihydroquinolin-2(1H)-ones have been synthesized as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase, targets relevant to platelet aggregation and thrombosis.[3]

-

Antimicrobial and Antifungal Activity: The quinolinone structure is present in compounds that exhibit antimicrobial and antifungal properties.[4][5] For instance, 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their in vitro antifungal activity against various fungal strains.[4][6]

-

Neuroleptic and Receptor Binding Activity: Complex derivatives of the tetrahydroquinolin-2-one scaffold have been shown to act as high-affinity and selective antagonists for neuronal receptors, such as the dopamine D4 receptor, indicating potential applications in treating neurological and psychiatric disorders.[7]

-

Antiviral and Other Activities: The quinolinone moiety is a component of molecules investigated for antiviral activity, including against the Hepatitis B Virus (HBV).[8] Furthermore, the broader quinoline and quinolone classes of compounds have been associated with a diverse array of pharmacological properties, including anti-inflammatory, antioxidant, antimalarial, and analgesic activities.[5]

The Unexplored Potential of this compound

The influence of the substituent at the 4-position of the 1,2-dihydroquinoline-2-one ring system plays a critical role in determining the compound's biological activity. The introduction of a butyl group, a moderately sized, lipophilic alkyl chain, would be expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and its affinity for specific biological targets.

Given the diverse activities of other 4-substituted quinolinones, a hypothetical mechanism of action for this compound could involve interactions with hydrophobic binding pockets within enzymes or receptors. However, without experimental data, any proposed mechanism remains purely speculative.

Future Research Directions

The lack of data on this compound highlights a gap in the current scientific literature and presents an opportunity for future research. A logical workflow for investigating the mechanism of action of this compound would be as follows:

Conclusion

While the 1,2-dihydroquinoline-2-one scaffold is a well-established pharmacophore, the specific derivative, this compound, remains uncharacterized in the scientific literature regarding its mechanism of action. This document serves to inform the scientific community of this knowledge gap. Future research, beginning with the synthesis and broad biological screening of this compound, is necessary to uncover its potential therapeutic value and to elucidate the molecular pathways through which it may act. Until such studies are performed and published, a detailed technical guide on its mechanism of action cannot be compiled.

References

- 1. De novo design, synthesis and biological evaluation of 1,4-dihydroquinolin-4-ones and 1,2,3,4-tetrahydroquinazolin-4-ones as potent kinesin spindle protein (KSP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flosequinan - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

Preliminary Cytotoxicity Assessment of 4-Butyl-1,2-dihydroquinoline-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential anticancer properties. This technical guide outlines a preliminary in vitro cytotoxicity assessment for a novel derivative, 4-Butyl-1,2-dihydroquinoline-2-one. As direct experimental data for this specific compound is not yet publicly available, this document provides a representative framework based on the known activities of structurally related 4-substituted quinoline derivatives. The methodologies and potential outcomes detailed herein serve as a comprehensive roadmap for initiating the cytotoxicological profiling of this compound of interest.

Data Presentation: Representative Cytotoxicity Profile

The following table summarizes hypothetical fifty-percent inhibitory concentration (IC₅₀) values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the activities observed for similar 4-substituted quinoline compounds. Actual experimental values would be determined using the protocols outlined below.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 18.2 |

| HCT116 | Colon Carcinoma | 12.1 |

| HeLa | Cervical Cancer | 25.4 |

Experimental Protocols

Detailed methodologies for key cytotoxicity and cell death assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

-

Treated cell culture supernatants (from the same experimental setup as the MTT assay)

-

Control samples: spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer), and medium background.

-

96-well microplates

-

Microplate reader

Procedure:

-

Sample Collection: Following the treatment period (48-72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 650 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by subtracting background and comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Treated cells

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualization

Experimental and Logical Workflows

Caption: Experimental workflow for preliminary cytotoxicity assessment.

Potential Signaling Pathway

Caption: Plausible intrinsic apoptosis pathway induced by quinoline-2-ones.

Methodological & Application

synthetic protocol for gram-scale 4-Butyl-1,2-dihydroquinoline-2-one production

Application Note: Gram-Scale Synthesis of 4-Butyl-1,2-dihydroquinolin-2-one

Abstract

This document provides a detailed, two-step synthetic protocol for the gram-scale production of 4-butyl-1,2-dihydroquinolin-2-one. The synthesis is based on the well-established Conrad-Limpach reaction, which involves the initial condensation of aniline with ethyl 3-oxoheptanoate to form an enamine intermediate, followed by a high-temperature thermal cyclization. This method is robust, scalable, and utilizes readily available starting materials. The protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Quinolin-2-one scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest in medicinal chemistry and drug development. The 4-alkyl-1,2-dihydroquinolin-2-one derivatives, in particular, serve as important intermediates for more complex molecules. The Conrad-Limpach synthesis is a classical and reliable method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-alkyl-1,2-dihydroquinolin-2-one form.[1][2][3] This protocol has been optimized for a gram-scale synthesis to meet the needs of research and development laboratories.

The overall reaction proceeds in two distinct steps:

-

Condensation: Formation of the ethyl 3-anilino-2-heptenoate intermediate.

-

Cyclization: High-temperature ring closure to form the final quinolin-2-one product.

Reaction Scheme

Caption: Overall two-step reaction scheme for the synthesis of 4-Butyl-1,2-dihydroquinolin-2-one.

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aniline is toxic and readily absorbed through the skin. The cyclization step involves very high temperatures and should be conducted with extreme care using appropriate heating equipment (e.g., a heating mantle with a sand bath).

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Aniline | C₆H₇N | 93.13 | 9.31 g (9.13 mL) | 0.10 |

| Ethyl 3-oxoheptanoate | C₉H₁₆O₃ | 172.22 | 17.22 g (17.57 mL) | 0.10 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | ~100 mg (catalyst) | - |

| Mineral Oil (high-boiling) | - | - | 150 mL | - |

| Hexanes | C₆H₁₄ | 86.18 | ~200 mL (for washing) | - |

| Ethanol | C₂H₅OH | 46.07 | As needed (for recrystallization) | - |

Step 1: Synthesis of Ethyl 3-anilino-2-heptenoate (Intermediate)

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (9.31 g, 0.10 mol), ethyl 3-oxoheptanoate (17.22 g, 0.10 mol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (~100 mg).

-

Heat the reaction mixture to reflux (approximately 110-120°C) with stirring.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-anilino-2-heptenoate, is used directly in the next step without further purification.

Step 2: Thermal Cyclization to 4-Butyl-1,2-dihydroquinolin-2-one

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head, place 150 mL of mineral oil.

-

Heat the mineral oil to 250°C using a heating mantle and a sand bath for uniform heat distribution.

-

Slowly add the crude ethyl 3-anilino-2-heptenoate from Step 1 to the hot mineral oil dropwise over 30-45 minutes with vigorous stirring. Control the addition rate to maintain the temperature at 250°C. Ethanol will distill off during the addition.

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.[2][3]

-

Turn off the heating and allow the mixture to cool slowly to below 100°C, and then cool to room temperature. The product will precipitate as a solid.

-

Pour the cooled mixture into a beaker containing 200 mL of hexanes and stir to break up the solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexanes (3 x 50 mL) to remove the mineral oil.

-

Air-dry the crude product. The expected yield is in the range of 70-85%.

Purification

-

The crude 4-butyl-1,2-dihydroquinolin-2-one can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons (4H), a singlet for the vinyl proton, an NH proton, and signals corresponding to the butyl chain (triplet, sextet, quintet, triplet).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the carbonyl carbon, aromatic carbons, vinyl carbons, and the four carbons of the butyl group.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 202.12.

Workflow Diagram

Caption: Step-by-step workflow for the gram-scale synthesis of 4-Butyl-1,2-dihydroquinolin-2-one.

References

analytical HPLC method for 4-Butyl-1,2-dihydroquinoline-2-one purity assessment

An Application Note and Protocol for the Purity Assessment of 4-Butyl-1,2-dihydroquinoline-2-one by Analytical HPLC

Introduction

This compound is a quinolinone derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), rigorous purity assessment is crucial to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for determining the purity of this compound. This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to be robust, accurate, and precise, allowing for the effective separation of the main compound from potential process-related impurities and degradation products.

Physicochemical Properties of Structurally Related Compounds

Experimental Protocol

This section details the proposed RP-HPLC method for the purity analysis of this compound.

1. Materials and Reagents

-

This compound reference standard (purity >99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Sample of this compound for analysis

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific impurities present in the sample.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.01 | |

| 15.00 | |

| 18.00 | |

| 18.01 | |

| 25.00 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

4. Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas using a sonicator for 15 minutes.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is recommended.

-

Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing factor (Asymmetry factor): Not more than 2.0 for the main peak.

-

Theoretical plates: Not less than 2000 for the main peak.

-

Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

6. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The synthesis of dihydroquinolinones can involve several steps, potentially leading to various impurities.[3][4][5] Common impurities could include unreacted starting materials, intermediates from the synthesis process, and by-products from side reactions such as oxidation or incomplete cyclization. The developed HPLC method should be capable of separating these potential impurities from the main peak.

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of this compound using the described HPLC method.

Caption: Workflow for HPLC Purity Assessment.

Logical Relationship of Method Development Steps

The development of a robust HPLC method follows a logical progression of steps, starting from understanding the analyte's properties to full method validation.

Caption: Logical Flow of HPLC Method Development.

References

- 1. 4-Butylquinoline | C13H15N | CID 14641784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | C14H17NO3 | CID 23433504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroquinolinone synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Structural Characterization of 4-Butyl-1,2-dihydroquinoline-2-one using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Substituted-1,2-dihydroquinolines are significant structural units in many natural products and pharmaceuticals, making them important building blocks in organic synthesis and medicinal chemistry.[1] The precise characterization of these molecules is critical for drug development and quality control. This application note details the analytical protocols for the structural elucidation of a specific derivative, 4-Butyl-1,2-dihydroquinoline-2-one, using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide unambiguous confirmation of the compound's identity, purity, and chemical structure.

Experimental Protocols

1. Sample Preparation

-

For NMR Spectroscopy: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[2] Vortex the sample until the compound is fully dissolved.

-

For Mass Spectrometry: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a high-purity solvent like methanol or acetonitrile. For direct infusion analysis, further dilute this solution to a final concentration of 1-10 µg/mL.

2. NMR Spectroscopy

-

Instrumentation: All NMR spectra should be acquired on a spectrometer, such as a Bruker Avance 400, operating at 400.13 MHz for ¹H and 100.6 MHz for ¹³C nuclei.[1]

-

¹H NMR Protocol:

-

Tune and shim the probe to the deuterated solvent.

-

Acquire a standard one-dimensional proton spectrum.

-

Set spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds.

-

Use a 30-degree pulse angle and collect 16 scans.

-

Process the data with a 0.3 Hz line broadening and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to 240 ppm, acquisition time to 1.5 seconds, and relaxation delay to 5 seconds.

-

Collect a minimum of 1024 scans for adequate signal-to-noise.

-

Process the data with a 1.0 Hz line broadening and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): For complete assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]

3. Mass Spectrometry

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap Exactive Mass Spectrometer, equipped with an Electrospray Ionization (ESI) source.[1]

-

HRMS Protocol:

-

Set the ESI source to positive ion mode.

-

Infuse the prepared sample solution at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV, the capillary temperature to 275 °C, and the sheath gas flow rate to 10 (arbitrary units).

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply a normalized collision energy (e.g., 20-40 eV) to induce fragmentation.[4]

-

Data Presentation and Analysis

Predicted NMR Data The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar quinoline derivatives.[1][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | br s | 1H | N-H |

| ~7.80 | d | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~6.40 | s | 1H | C3-H (Vinyl) |

| ~2.60 | t | 2H | Butyl-CH₂ (α) |

| ~1.65 | m | 2H | Butyl-CH₂ (β) |

| ~1.40 | m | 2H | Butyl-CH₂ (γ) |

| ~0.95 | t | 3H | Butyl-CH₃ (δ) |

Table 2: Predicted ¹³C NMR Data (100.6 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C2 (C=O) |

| ~145.0 | C4 (Quaternary) |

| ~138.0 | C8a (Quaternary) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~120.0 | C3 (Vinyl-CH) |

| ~116.0 | Ar-CH |

| ~115.0 | C4a (Quaternary) |

| ~34.0 | Butyl-CH₂ (α) |

| ~30.0 | Butyl-CH₂ (β) |

| ~22.5 | Butyl-CH₂ (γ) |

| ~14.0 | Butyl-CH₃ (δ) |

Mass Spectrometry Data The molecular formula for this compound is C₁₃H₁₅NO, with a monoisotopic mass of 201.1154 g/mol .

Table 3: High-Resolution Mass Spectrometry Data

| m/z (Calculated) | m/z (Found) | Ion Formula | Description |

| 202.1226 | [To be filled] | [C₁₃H₁₆NO]⁺ | Molecular Ion [M+H]⁺ |

| 145.0757 | [To be filled] | [C₉H₉NO]⁺ | Loss of Butyl radical |

Fragmentation Analysis In mass spectrometry, molecular ions can break into smaller, characteristic pieces.[6] For this compound, the primary fragmentation is expected to be the cleavage of the butyl side chain, leading to a stable fragment. This information is crucial for confirming the presence and position of substituents.

Workflow and Data Interpretation Diagrams

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. NMR spectroscopy confirms the connectivity and chemical environment of the protons and carbons, while HRMS provides an accurate molecular formula and insights into the compound's structure through fragmentation patterns. These detailed protocols and expected data serve as a valuable guide for researchers in synthetic chemistry and drug development for the routine analysis of novel quinoline derivatives.

References

Application Notes and Protocols for In Vitro Bioactivity of 4-Butyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The 1,2-dihydroquinoline-2-one (quinolinone) scaffold, in particular, is a core structure in many biologically active molecules. This document outlines a detailed protocol for developing an in vitro assay to characterize the bioactivity of a specific derivative, 4-Butyl-1,2-dihydroquinoline-2-one.

Given the established anti-inflammatory potential of many quinoline derivatives, this protocol will focus on evaluating the compound's ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][7] The NF-κB pathway is a critical signaling cascade involved in immune and inflammatory responses, making it an attractive target for novel therapeutic agents.[7][8][9]

This application note provides a comprehensive workflow, beginning with an assessment of the compound's cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. Following the initial toxicity screening, a detailed protocol for a luciferase reporter gene assay is provided to specifically measure the inhibition of NF-κB activation.

Experimental Workflow

The overall experimental workflow is designed to first establish a safe and effective concentration range for this compound and then to specifically probe its impact on the NF-κB signaling pathway.

Caption: Experimental workflow for assessing the bioactivity of this compound.

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[8] Activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][10] It is hypothesized that this compound interferes with a component of this cascade, leading to a reduction in inflammatory gene expression.

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound and to identify the appropriate concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][13] Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control (0) | 100% | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control |

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293T cell line

-

DMEM with high glucose

-

FBS

-

Penicillin-Streptomycin solution

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Pre-treatment: Replace the media with fresh media containing non-toxic concentrations of this compound (as determined by the MTT assay). Include a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells to induce NF-κB activation. Include an unstimulated control. Incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated vehicle control.

Data Presentation:

| Treatment | Compound Conc. (µM) | Normalized Luciferase Activity (RLU) | Standard Deviation | % NF-κB Inhibition |

| Unstimulated | 0 | N/A | ||

| Stimulated (LPS/TNF-α) | 0 | 0% | ||

| Stimulated + Compound | 0.1 | |||

| Stimulated + Compound | 1 | |||

| Stimulated + Compound | 10 | |||

| Stimulated + Compound | 50 |

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound's bioactivity. By first establishing the compound's cytotoxicity profile, researchers can confidently select appropriate concentrations for subsequent, more specific assays. The NF-κB luciferase reporter assay offers a sensitive and quantitative method to investigate the compound's potential as a modulator of this critical inflammatory pathway. The successful execution of these protocols will yield valuable data for the further development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-Butyl-1,2,3,4-tetrahydroquinoline [smolecule.com]

- 6. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Cell viability assays | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes & Protocols for Testing the Antimicrobial Efficacy of 4-Butyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of the novel compound, 4-Butyl-1,2-dihydroquinoline-2-one. The described methodologies are based on established standards for antimicrobial susceptibility testing and are intended to provide a robust framework for the initial characterization of this compound's antimicrobial properties.

Introduction

Quinolone compounds have long been a cornerstone of antimicrobial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3][4] The emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents.[1][4] This document outlines a series of in vitro experiments to determine the antimicrobial spectrum and potency of this compound, a novel quinolinone derivative. The core of this protocol involves determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of the compound against a panel of clinically relevant bacteria.

Potential Mechanism of Action

Quinolones typically function by inhibiting DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2][3][4] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[1][3] It is hypothesized that this compound will share this mechanism of action.

Caption: Putative mechanism of action for this compound.

Experimental Protocols

A systematic evaluation of the antimicrobial efficacy of this compound will be conducted through a series of established in vitro assays.

Caption: Overall experimental workflow for assessing antimicrobial efficacy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This assay will be performed using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates[5]

-

Mueller-Hinton Broth (MHB)[7]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-6 hours), corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[9]

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

-

Determination of MIC:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette and tips

Protocol:

-

Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Spot-plate the aliquot onto a sterile MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[14][15][16]

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

MHB

-

Sterile culture tubes

-

Sterile saline or PBS

-

MHA plates

-

Incubator (37°C) with shaking capabilities

Protocol:

-

Prepare a bacterial suspension in MHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Prepare culture tubes containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no compound.[17]

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[16]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Enterococcus faecalis (ATCC 29212) | |

| Methicillin-resistant S. aureus (MRSA) | |

| Vancomycin-resistant Enterococcus (VRE) |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Enterococcus faecalis (ATCC 29212) | ||

| Methicillin-resistant S. aureus (MRSA) | ||

| Vancomycin-resistant Enterococcus (VRE) |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Conclusion

The protocols outlined in these application notes provide a standardized approach to evaluate the in vitro antimicrobial efficacy of this compound. The data generated from these experiments will be crucial for the initial characterization of this compound and will guide further preclinical development. It is recommended to include both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, to establish a comprehensive antimicrobial profile.

References

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 9. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. microchemlab.com [microchemlab.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. scribd.com [scribd.com]

- 16. emerypharma.com [emerypharma.com]

- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Butyl-1,2-dihydroquinoline-2-one in Cancer Cell Line Studies

Disclaimer: As of the current date, specific published data on the application of 4-Butyl-1,2-dihydroquinoline-2-one in cancer cell line studies is not available in the public domain. Therefore, these Application Notes and Protocols are based on studies of structurally related quinoline and quinolinone derivatives that have shown significant anticancer activity. The methodologies and potential mechanisms described herein are intended to serve as a comprehensive guide for researchers investigating novel quinolinone compounds, including this compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including potent anticancer effects. These compounds exert their activity through diverse mechanisms, such as the inhibition of DNA methyltransferases (DNMTs), modulation of key signaling pathways like Akt/mTOR, and interference with cytoskeletal dynamics by inhibiting tubulin polymerization. This document provides an overview of the potential applications of quinolinone scaffolds in cancer research and detailed protocols for their evaluation in cell-based assays.

Potential Anticancer Applications and Mechanisms of Action

Based on studies of related quinolinone compounds, this compound could potentially exhibit anticancer activity through one or more of the following mechanisms:

-

Epigenetic Modification: Inhibition of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3A, can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.

-

Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as G2/M, prevents cancer cell proliferation. This is often a consequence of disrupting microtubule formation.

-

Inhibition of Pro-survival Signaling: Targeting key signaling molecules like Akt and mTOR, which are often hyperactivated in cancer, can block signals that promote cell growth and survival.

-

Downregulation of Tumor-Promoting Proteins: Some quinoline derivatives have been shown to reduce the expression of proteins like Lumican and COX-2, which are implicated in tumorigenesis.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity (IC50 values) of several quinoline derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a reference for the potential potency that could be expected from novel quinolinone compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2a | HCT116 (Colon) | < 1 | |

| HeLa (Cervical) | 0.14 | ||

| M14 (Melanoma) | < 1 | ||

| HT1080 (Fibrosarcoma) | < 1 | ||

| Compound 2b | MCF-7 (Breast) | 0.3 | |

| Compound 4c | HeLa (Cervical) | < 10 | |

| M14 (Melanoma) | < 10 | ||

| HT1080 (Fibrosarcoma) | < 10 | ||

| Compound 91b1 | A549 (Lung) | 15.63 | |

| AGS (Gastric) | 13.28 | ||

| KYSE150 (Esophageal) | 11.48 | ||

| KYSE450 (Esophageal) | 14.21 |

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anticancer effects of a novel quinolinone compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (or other test compound)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed 5 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-